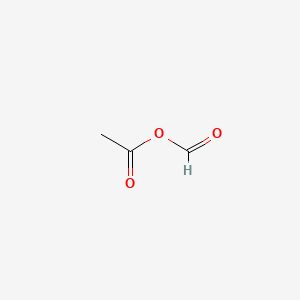
Formyl acetate
Cat. No. B1329439
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07939528B2
Procedure details


Formic acetic anhydride was prepared by adding 96% formic acid (0.702 ml, 18.3 mmol) to acetic anhydride (0.863 ml, 9.1 mmol) and stirring for 30 minutes. A tetrahydrofuran solution of diisopropylethylamine (3.2 ml, 18.3 mmol) and 4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline (2.53 g, 7.62 mmol) was added to the formic acetic anhydride. The reaction was stirred for approximately 18 hours. The reaction mixture was diluted with ethyl acetate and washed with 1N NaOH. The organic layers were dried over MgSO4 and concentrated. The residue was purified by silica gel column chromatography to give (4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy)phenyl]oxy}-2-nitrophenyl) formamide. (M+1) 360.8, 2.31 min (LC/MS method B)




Name
4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline
Quantity
2.53 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[CH:1](O)=[O:2].[C:4]([O:7][C:8](=[O:10])C)(=[O:6])[CH3:5].C(N(C(C)C)CC)(C)C.[O:20]1[CH2:24][CH2:23][O:22][CH:21]1[C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:38]=[CH:37][C:35]([NH2:36])=[C:34]([N+:39]([O-:41])=[O:40])[CH:33]=2)=[C:27]([O:42][CH3:43])[CH:26]=1.C(OC=O)(=O)C>C(OCC)(=O)C.O1CCCC1>[C:4]([O:7][CH:8]=[O:10])(=[O:6])[CH3:5].[O:20]1[CH2:24][CH2:23][O:22][CH:21]1[C:25]1[CH:30]=[CH:29][C:28]([O:31][C:32]2[CH:38]=[CH:37][C:35]([NH:36][CH:1]=[O:2])=[C:34]([N+:39]([O-:41])=[O:40])[CH:33]=2)=[C:27]([O:42][CH3:43])[CH:26]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.702 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0.863 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
4-{[4-(1,3-dioxolan-2-yl)-2-(methyloxy) phenyl]oxy}-2-nitroaniline
|
|
Quantity
|
2.53 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)OC1=CC(=C(N)C=C1)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for approximately 18 hours
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N NaOH
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)OC1=CC(=C(C=C1)NC=O)[N+](=O)[O-])OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
